Product packaging for Ethyl 4-fluoro-3-(trifluoromethyl)benzoate(Cat. No.:CAS No. 67515-63-3)

Ethyl 4-fluoro-3-(trifluoromethyl)benzoate

Cat. No.: B1359265
CAS No.: 67515-63-3
M. Wt: 236.16 g/mol
InChI Key: RLNAFSBTKPNVIX-UHFFFAOYSA-N
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Description

Significance of Fluorinated Organic Compounds in Contemporary Chemical Science

The introduction of fluorine and fluorine-containing functional groups, such as the trifluoromethyl group, can dramatically alter the properties of an organic molecule. These changes are a direct result of fluorine's unique atomic and electronic characteristics.

Fluorine is the most electronegative element, and its presence in a molecule exerts a powerful electron-withdrawing inductive effect. mdpi.com This can significantly influence the acidity or basicity of nearby functional groups, which can in turn affect a molecule's reactivity and its interactions with biological targets. The trifluoromethyl group (-CF3) is also strongly electron-withdrawing. This property is often exploited to modulate the electronic environment of aromatic rings, influencing their reactivity in various chemical transformations. mdpi.com

While fluorine is only slightly larger than hydrogen in terms of its van der Waals radius, the trifluoromethyl group is considerably bulkier. The introduction of these groups can therefore influence the steric environment around a reactive center, potentially leading to increased selectivity in chemical reactions. Furthermore, the presence of fluorine can alter the conformational preferences of a molecule. For example, the gauche effect is often observed in 1,2-difluoroethanes, where the gauche conformer is more stable than the anti conformer, a phenomenon attributed to hyperconjugation.

Lipophilicity, the ability of a compound to dissolve in fats, oils, and lipids, is a critical parameter in drug design as it affects absorption, distribution, metabolism, and excretion (ADME). The introduction of fluorine can have a profound impact on a molecule's lipophilicity. While a single fluorine atom can either increase or decrease lipophilicity depending on its position, the trifluoromethyl group almost invariably increases it. beilstein-journals.org This enhanced lipophilicity can improve a drug candidate's ability to cross cell membranes, thereby increasing its bioavailability. mdpi.com

PropertyValue
Molecular FormulaC10H8F4O2
Molecular Weight236.17 g/mol
IUPAC Nameethyl 4-fluoro-3-(trifluoromethyl)benzoate
CAS Number67515-63-3

Table 1: Physicochemical Properties of this compound

Fluorinated compounds are integral to the development of advanced materials with unique properties. The high thermal and chemical stability of the carbon-fluorine bond contributes to the durability and resistance of fluoropolymers. These materials find applications in a wide range of industries, from electronics to aerospace. The introduction of fluorine can also modify the optical and electrical properties of materials, making them suitable for applications such as coatings, liquid crystals, and specialized polymers.

The Compound's Position as a Key Synthetic Intermediate and Building Block

This compound serves as a valuable starting material and intermediate in the synthesis of more complex molecules, particularly those with applications in the pharmaceutical and agrochemical industries.

The chemical reactivity of this compound allows for its incorporation into a variety of molecular scaffolds. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, providing a handle for further synthetic transformations. The aromatic ring can undergo various substitution reactions, allowing for the introduction of additional functional groups and the construction of intricate molecular architectures.

For instance, fluorinated benzoic acid derivatives are common precursors in the synthesis of benzimidazoles, a class of heterocyclic compounds with a wide range of biological activities. nih.gov The presence of the fluorine and trifluoromethyl groups on the benzimidazole (B57391) scaffold can significantly enhance its therapeutic properties. Similarly, this compound and its derivatives are utilized in the synthesis of various kinase inhibitors, which are a crucial class of drugs for the treatment of cancer and other diseases. nih.govugr.esed.ac.ukdovepress.com The trifluoromethyl group, in particular, is often found in kinase inhibitors where it can contribute to improved binding affinity and metabolic stability. mdpi.com

Contribution to the Development of Fluorinated Agents for Specific Research Targets

While specific research detailing the direct use of this compound as a precursor for new fluorinating agents is not extensively documented in publicly available literature, its primary contribution lies in its role as a sophisticated building block for creating novel fluorinated molecules with potential applications in medicinal chemistry and materials science. The strategic placement of the fluorine and trifluoromethyl groups on the benzoate (B1203000) ring allows researchers to introduce these critical moieties into larger, more complex structures.

The trifluoromethyl group is a well-established bioisostere for other chemical groups and can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. Similarly, the fluorine atom can modulate the acidity or basicity of nearby functional groups and influence conformational preferences, which are critical parameters in drug design.

The utility of this compound can be inferred from the applications of structurally similar fluorinated benzoates in the synthesis of biologically active compounds. For instance, derivatives of trifluoromethyl- and fluoro-substituted aromatic compounds are integral components in the development of new pharmaceuticals and agrochemicals. They serve as key intermediates in multi-step synthetic pathways that lead to the final target molecules. The research into these related compounds underscores the potential of this compound as a starting material for the generation of new chemical entities aimed at specific research targets.

Below is a table detailing the application of analogous fluorinated benzoate derivatives in the synthesis of various research compounds, illustrating the potential roles for this compound.

Analogous Compound Target Molecule/Area of Research Role of the Building Block
Ethyl 4-(trifluoromethyl)benzoateSynthesis of DiarylaminesServes as a foundational aromatic ring in the construction of larger diarylamine structures, which are privileged motifs in medicinal chemistry.
2-Ethynylbenzoate Derivatives (with CF3 groups)Synthesis of IsocoumarinsActs as a precursor in cyclization reactions to form the isocoumarin (B1212949) core, a scaffold found in various biologically active natural products and drugs.
Ethyl 4-bromo-3-(trifluoromethyl)benzoateGeneral Organic SynthesisUtilized as a versatile intermediate where the bromine atom can be replaced through various cross-coupling reactions to build molecular complexity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8F4O2 B1359265 Ethyl 4-fluoro-3-(trifluoromethyl)benzoate CAS No. 67515-63-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-fluoro-3-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O2/c1-2-16-9(15)6-3-4-8(11)7(5-6)10(12,13)14/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNAFSBTKPNVIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001268029
Record name Ethyl 4-fluoro-3-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001268029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67515-63-3
Record name Ethyl 4-fluoro-3-(trifluoromethyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67515-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-fluoro-3-(trifluoromethyl)benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Methodologies for Ethyl 4 Fluoro 3 Trifluoromethyl Benzoate and Analogs

Strategies for Regioselective Trifluoromethylation

The introduction of a trifluoromethyl (-CF3) group onto an aromatic ring is a critical step in the synthesis of the target molecule. The inherent electron-withdrawing nature and steric bulk of the -CF3 group can significantly influence the electronic properties and biological activity of the final compound. Several methods have been developed for the regioselective trifluoromethylation of aromatic systems, which can be broadly categorized into copper-mediated reactions, radical approaches, and methods employing specialized trifluoromethylating reagents.

Copper-Mediated Trifluoromethylation Reactions

Copper-catalyzed or -mediated trifluoromethylation has emerged as a powerful tool for the formation of C(sp²)–CF₃ bonds. These methods often exhibit good functional group tolerance and can provide access to trifluoromethylated arenes from readily available starting materials such as aryl halides.

The use of radiolabeled fluoroform, specifically [¹¹C]fluoroform (t½ = 20.4 min) and [¹⁸F]fluoroform (t½ = 109.8 min), has become invaluable for positron emission tomography (PET) tracer development. Recent advancements have demonstrated the utility of these radiolabeled reagents in the synthesis of trifluoromethylated compounds, including ketones, from aryl esters. In a copper(I)-free method, alkyl and aryl esters react with [¹¹C/¹⁸F]fluoroform in the presence of a strong base to yield [¹¹C/¹⁸F]trifluoromethyl ketones in moderate to high yields within a short reaction time of 15 minutes. rsc.orgnih.gov This approach provides a direct pathway to radiolabeled analogs of interest for in vivo imaging studies.

Fluoroform-derived CuCF₃ has shown remarkable reactivity towards aryl and heteroaryl halides, enabling trifluoromethylation under mild conditions (23–50 °C) without the need for additional ligands. organic-chemistry.orgacs.org This method has been successfully applied to a broad range of iodoarenes, resulting in nearly quantitative yields of the corresponding benzotrifluorides. organic-chemistry.orgacs.org The high chemoselectivity of these reactions, which avoids the formation of common side products like biaryls, makes it an attractive method for clean and efficient synthesis. organic-chemistry.orgacs.org

Table 1: Copper-Mediated Trifluoromethylation of Aryl Halides with Fluoroform-Derived CuCF₃ organic-chemistry.orgacs.org
SubstrateProductYield (%)
Iodobenzene (B50100)Benzotrifluoride>99
4-Iodotoluene4-Methylbenzotrifluoride98
4-Iodoanisole4-Methoxybenzotrifluoride97
2-Iodonitrobenzene2-Nitrobenzotrifluoride99

The mechanism of copper-catalyzed C(sp²)–CF₃ bond formation is believed to involve high-valent copper intermediates, specifically Cu(III) species. The reaction is thought to proceed via a reductive elimination step from a Cu(III) complex to form the desired C–CF₃ bond. Computational studies have indicated that the C(sp²)–CF₃ reductive elimination process is facile and occurs readily once the Cu(III) species is formed. researchgate.net

While a formal oxidative addition of an aryl halide to a Cu(I) center can be challenging, alternative pathways involving radical intermediates have been proposed. For instance, a photoredox-catalyzed approach can facilitate the formation of an aryl radical, which is then trapped by a copper complex. The subsequent steps involve the formation of a Cu(III)-aryl-CF₃ intermediate followed by reductive elimination. princeton.edu The exact mechanism can be influenced by the nature of the ligands, the trifluoromethyl source, and the reaction conditions.

Radical Trifluoromethylation Approaches in Organic Synthesis

Radical trifluoromethylation offers a complementary approach to metal-catalyzed methods and is particularly useful for the direct C-H trifluoromethylation of arenes and heteroarenes. These reactions typically involve the generation of a trifluoromethyl radical (•CF₃), which then adds to the aromatic ring.

Photoredox catalysis has been instrumental in advancing radical trifluoromethylation. princeton.edu Using a suitable photocatalyst, a variety of trifluoromethyl sources can be activated by single-electron transfer (SET) to generate the •CF₃ radical under mild conditions. This electrophilic radical then selectively adds to electron-rich positions on aromatic or heteroaromatic rings. princeton.edu The resulting radical intermediate is subsequently oxidized to a cation, which upon deprotonation, yields the trifluoromethylated product. princeton.edu This methodology has been successfully applied to a wide range of substrates, including anilines, anisoles, and various heterocycles, often with high efficiency and regioselectivity. princeton.edu

Table 2: Photoredox-Catalyzed Radical Trifluoromethylation of Arenes and Heteroarenes princeton.edu
SubstrateTrifluoromethyl SourceProductYield (%)
AnisoleCF₃SO₂Cl4-Trifluoromethylanisole84
1,3,5-TrimethoxybenzeneCF₃I1,3,5-Trimethoxy-2-trifluoromethylbenzene92
PyrroleCF₃SO₂Cl2-Trifluoromethylpyrrole85
PyridineCF₃SO₂Cl2-Trifluoromethylpyridine70

The choice of the trifluoromethyl radical source is crucial and includes reagents like trifluoromethanesulfonyl chloride (CF₃SO₂Cl) and trifluoroiodomethane (CF₃I). The regioselectivity of the radical addition is generally governed by the electronic properties of the substrate, with the electrophilic •CF₃ radical preferentially attacking electron-rich positions.

Methods Employing Trifluoromethyl Anhydride and Related Reagents

The development of cost-effective and readily available trifluoromethylating reagents is a significant focus in synthetic chemistry. Trifluoroacetic anhydride (TFAA) has emerged as an attractive and inexpensive source of the trifluoromethyl group.

Under photoredox catalysis, trifluoroacetic anhydride can be used for the trifluoromethylation of a range of vinyl, aryl, and heteroaryl substrates. nih.gov The reaction is believed to proceed through the formation of a trifluoroacetate radical, which rapidly decarboxylates to generate the trifluoromethyl radical. This method is operationally simple and has been demonstrated to be scalable. nih.gov The protocol avoids the need for more expensive and specialized trifluoromethylating reagents, making it a practical option for larger-scale syntheses. nih.gov

Methodologies for Introducing the Fluoro Substituent

The introduction of a fluorine atom onto the aromatic ring is the second key transformation in the synthesis of Ethyl 4-fluoro-3-(trifluoromethyl)benzoate. The position of the fluorine atom is critical for the desired properties of the final molecule. Direct C-H fluorination of aromatic compounds can be challenging due to the high reactivity of many fluorinating reagents.

Electrophilic fluorination is a common strategy for introducing fluorine onto an aromatic ring. Reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are often employed. The regioselectivity of electrophilic aromatic substitution is directed by the existing substituents on the ring. In the case of a 3-substituted benzoic acid derivative, the directing effects of the carboxyl group (meta-directing) and the trifluoromethyl group (meta-directing) would need to be carefully considered to achieve the desired 4-fluoro substitution pattern.

Alternatively, nucleophilic aromatic substitution (SₙAr) can be employed if a suitable leaving group is present at the desired position on the aromatic ring. For instance, a nitro or chloro group at the 4-position of a 3-(trifluoromethyl)benzoate could be displaced by a fluoride (B91410) ion.

Another approach involves the synthesis of fluorinated benzoic acid derivatives as starting materials. For example, 3-fluoro-4-(trifluoromethyl)benzoic acid is a commercially available compound that could serve as a direct precursor to the target molecule through esterification. The synthesis of such fluorinated building blocks often involves multi-step sequences starting from simpler fluorinated aromatics.

Nucleophilic Fluorination Techniques and Reagents

Nucleophilic fluorination is a common method for introducing fluorine into organic molecules. sigmaaldrich.com This approach involves the use of a fluoride ion source to displace a leaving group on the aromatic ring.

Key reagents for nucleophilic fluorination include simple metal salts like potassium fluoride (KF) and cesium fluoride (CsF), as well as tetraalkylammonium salts such as tetrabutylammonium fluoride (TBAF). acsgcipr.org In polar aprotic solvents, these reagents can effectively displace leaving groups like halides on aromatic rings. acsgcipr.org The classic Balz-Schiemann reaction, which utilizes aryl diazonium salts and fluoride donors, is another established route to aryl fluorides. acsgcipr.org

Recent advancements have focused on developing more reactive and user-friendly nucleophilic fluorinating reagents. For instance, PyFluor has been developed as a stable and low-cost deoxyfluorination reagent for a wide range of alcohols. ucla.edu Another strategy involves using benzoyl fluoride as a latent source of fluoride anion, which can act as a potent nucleophilic fluorinating agent under Lewis base catalysis. ucla.edu

Reagent TypeExamplesApplication
Metal FluoridesKF, CsFDirect displacement of leaving groups on aromatic rings
Quaternary Ammonium FluoridesTBAFHalogen exchange reactions in polar aprotic solvents
Diazonium Salt ChemistryBalz-Schiemann reactionSynthesis of aryl fluorides from aryl diazonium salts
Modern DeoxyfluorinationPyFluorFluorination of alcohols
Latent Fluoride SourcesBenzoyl FluorideNucleophilic fluorination under Lewis base catalysis

Electrophilic Fluorination Strategies

Electrophilic fluorination offers an alternative pathway for introducing fluorine atoms, particularly onto electron-rich aromatic systems. This method employs reagents that act as a source of an electrophilic fluorine atom ("F+").

Historically, highly reactive and hazardous reagents like fluorine gas were used. sigmaaldrich.com However, the development of N-F class reagents, such as Selectfluor, has revolutionized electrophilic fluorination. sigmaaldrich.comresearchgate.net Selectfluor is a stable, commercially available solid that serves as a convenient and safer source of electrophilic fluorine. mdpi.commasterorganicchemistry.com It is effective for the direct fluorination of a variety of aromatic compounds under mild conditions. researchgate.net

The reactivity of these N-F reagents can be further enhanced. For example, the combination of Selectfluor with trifluoromethanesulfonic acid has been shown to be a very effective system for the fluorination of many aromatic compounds, providing good to excellent yields. researchgate.net Research has also explored the use of nitromethane as a Lewis base to activate electrophilic fluorination reagents, expanding their applicability. chinesechemsoc.org

ReagentKey FeaturesTypical Reaction Conditions
Selectfluor (F-TEDA-BF4)Stable, solid, versatileOften used with a strong acid like trifluoromethanesulfonic acid
N-Fluorosulfonimide (NFSI)Electrophilic fluorine sourceUsed in various catalytic systems

Transition Metal-Catalyzed Fluorination of Aromatic Systems

Transition metal catalysis has emerged as a powerful tool for the formation of carbon-fluorine bonds, offering alternatives to traditional methods that often require harsh conditions. acs.orgnih.gov Palladium-catalyzed reactions, in particular, have been extensively studied for aromatic fluorination. nih.govnih.gov

The key challenge in palladium-catalyzed fluorination is the difficult reductive elimination step to form the aryl-fluoride bond from a palladium(II) intermediate. acs.org The discovery of specialized biaryl monophosphine ligands has been crucial in overcoming this hurdle, enabling the efficient cross-coupling of aryl triflates and bromides with fluoride sources. nih.govacs.org

These catalytic systems have expanded the scope of accessible fluorinated aromatic compounds. nih.gov However, a common issue is the formation of regioisomeric fluoride side products, which can arise from a competing pathway involving a palladium-benzyne intermediate. nih.gov The design of new ligands aims to minimize this side reaction. nih.gov

Metal CatalystLigand TypeSubstrate ScopeKey Challenges
Palladium (Pd)Biaryl monophosphine ligands(Hetero)aryl triflates and bromidesAr-F reductive elimination, formation of regioisomers
Copper (Cu)VariousAliphatic, benzylic, and allylic substratesOften requires specific substrates and conditions

Directed C–H Fluorination Approaches

Direct C–H fluorination is a highly desirable strategy as it avoids the need for pre-functionalized starting materials. nih.gov This approach involves the selective activation and subsequent fluorination of a C-H bond on the aromatic ring.

One promising method utilizes organic photoredox catalysis. mdpi.comnih.gov Under blue light irradiation, an acridinium-based photoredox catalyst can facilitate the fluorination of aromatic C-H bonds using a nucleophilic fluoride source like tetrabutylammonium fluoride ([18F]-TBAF). mdpi.com This method is particularly valuable for the synthesis of 18F-labeled arenes for applications in positron emission tomography (PET). nih.govnih.gov

Transition metals can also be employed in directed C-H fluorination. For instance, palladium catalysts can be used with electrophilic fluorinating reagents like Selectfluor or NFSI at room temperature to achieve C-H fluorination of weakly nucleophilic arenes. nih.gov

Esterification and Benzoate (B1203000) Ring Construction

The final steps in the synthesis of this compound involve the formation of the ethyl ester and the construction of the appropriately substituted benzoate framework.

Chemical Transformations Leading to the Ethyl Ester Moiety

The most common method for forming the ethyl ester is through Fischer esterification. This reaction involves treating the corresponding carboxylic acid with ethanol (B145695) in the presence of an acid catalyst, typically concentrated sulfuric acid or hydrochloric acid. chemguide.co.ukcerritos.edulibretexts.org The reaction is an equilibrium process, and to drive it towards the ester product, an excess of ethanol is often used. cerritos.edu

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon. cerritos.edu Subsequent proton transfer and elimination of water yield the ester. masterorganicchemistry.com For larger scale preparations, the reaction mixture may be heated under reflux to reach equilibrium, followed by separation of the ester by fractional distillation. libretexts.org

Alternative methods for preparing ethyl esters include the reaction of ethylene (B1197577) with the carboxylic acid in the presence of an acid catalyst, such as a heteropolyacid of tungsten. google.com

Synthesis of the Substituted Benzoate Framework

The synthesis of the polysubstituted benzene (B151609) ring is a critical aspect of preparing the target molecule. rsc.org The order of substituent introduction is crucial and is dictated by the directing effects of the groups already present on the ring. libretexts.orgpressbooks.pub

For this compound, the trifluoromethyl group is a meta-director, while the fluorine atom is an ortho-, para-director. The carboxyl group (or its precursor) is a meta-director. The synthetic strategy must consider these directing effects to achieve the desired substitution pattern. libretexts.orgyoutube.com

Common strategies for constructing such frameworks include:

Electrophilic Aromatic Substitution: Sequentially introducing the substituents onto a benzene ring using reactions like nitration, halogenation, and Friedel-Crafts reactions. The order of these reactions is paramount. libretexts.org

Benzannulation Reactions: Constructing the aromatic ring from acyclic precursors. Organocatalytic benzannulation strategies have gained attention for their efficiency and selectivity in creating diverse arene architectures under mild conditions. rsc.org

Multi-Component Reactions (MCRs) and One-Pot Synthetic Sequences for Related Fluorinated Heterocycles

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that incorporates substantial portions of all the starting materials. rsc.org This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity, making it particularly valuable in medicinal chemistry and drug discovery. rsc.orgtaylorfrancis.com The synthesis of fluorinated heterocycles, which are of great interest due to the unique properties conferred by fluorine atoms—such as enhanced metabolic stability, lipophilicity, and binding affinity—has greatly benefited from the application of MCRs and one-pot sequences. taylorfrancis.comrsc.org

One-pot syntheses, a related strategy, involve the sequential addition of reagents to a reactor without isolating the intermediate products, thereby streamlining synthetic processes and reducing waste. researchgate.net These methods have been successfully employed for the preparation of various fluorinated and trifluoromethylated benzo-1,3-diazoles, including benzimidazoles, benzoxazoles, and benzothiazoles. researchgate.netamanote.com For instance, 2-trifluoromethyl and 2-difluoromethyl substituted benzimidazoles can be prepared efficiently in a one-pot reaction of the corresponding fluorinated acetic acid with commercially available o-phenylenediamines. researchgate.net

The Ugi and Passerini reactions are prominent examples of MCRs that have been adapted for the synthesis of fluorinated compounds. taylorfrancis.com For example, Chandrasekharan et al. developed an MCR between o-alkynyl benzaldehyde, an amine, and trifluorodiazoethane to construct the pharmaceutically important benzo[d]azepine framework. rsc.org Similarly, novel bioactive naphthoquinone-fused podophyllotoxins bearing fluoro- and trifluoromethyl groups have been synthesized via a one-pot, three-component condensation of 2-amino-1,4-naphthoquinone, tetronic acid, and a fluorinated aryl aldehyde. rsc.org

The synthesis of trifluoromethyl-containing pyrazoles, a privileged scaffold in medicinal chemistry, has also been achieved through one-pot methodologies. A notable example involves the reaction of in-situ generated nitrile imines with mercaptoacetaldehyde, which serves as an acetylene surrogate. nih.gov This protocol proceeds through a (3 + 3)-annulation followed by a cascade of dehydration and ring contraction to yield the desired 1-aryl-3-trifluoromethylpyrazoles under mild conditions. nih.gov

The table below summarizes selected one-pot and multi-component reactions for the synthesis of fluorinated heterocycles.

Reaction TypeReactantsProduct ClassKey Features
One-Pot Condensation researchgate.neto-phenylenediamines, Trifluoroacetic acid2-(Trifluoromethyl)benzimidazolesGood to excellent yields, commercially available starting materials.
Three-Component Reaction rsc.org2-amino-1,4-naphthoquinone, Tetronic acid, Fluorinated aryl aldehydesNaphthoquinone-fused podophyllotoxinsMicrowave-assisted, satisfactory yields.
One-Pot (3+3) Annulation nih.govNitrile imines, Mercaptoacetaldehyde1-Aryl-3-trifluoromethylpyrazolesMild conditions, wide functional group tolerance.
Ugi-tetrazole Four-Component Reaction rsc.orgSubstituted arylamine, Dimethoxyacetaldehyde, Isocyanide, TMSN₃Tetrazole indolesTwo-step, one-pot sequence with broad substrate scope.

These examples underscore the power of MCRs and one-pot sequences to provide efficient and modular access to complex fluorinated heterocyclic structures that are analogs or can be derived from precursors like this compound.

Considerations in Stereocontrol and Enantioselective Synthesis

The introduction of fluorine and trifluoromethyl groups into organic molecules can significantly influence their conformational behavior and electronic properties, presenting unique challenges and opportunities in stereocontrol and enantioselective synthesis. nih.gov Achieving control over the stereochemistry is crucial, as the biological activity of chiral fluorinated compounds often depends on the specific configuration of their stereogenic centers. mdpi.com

The synthesis of molecules with multiple contiguous stereogenic centers, including a C-F bond, is a particularly challenging area of synthetic chemistry. mdpi.com Asymmetric electrophilic fluorination, catalyzed by transition metals or chiral organocatalysts, is a common strategy for creating chiral alkyl fluorinated compounds. mdpi.comresearchgate.net For example, enantioselective fluorination of β-ketoesters has been achieved using chiral palladium complexes. researchgate.net

Transition metal-catalyzed asymmetric allylic substitution reactions represent another powerful method for constructing stereocenters in fluorinated molecules. mdpi.com These reactions can utilize prochiral fluorine-containing nucleophiles to produce chiral products with high enantioselectivity. mdpi.com The development of stereodivergent strategies is also of significant interest, allowing for the synthesis of all possible stereoisomers of a target molecule by varying the combination of catalyst and ligand enantiomers. mdpi.com

In the context of heterocyclic synthesis, controlling stereochemistry during ring-forming reactions is paramount. The acid-mediated ring-opening of aziridines to form biologically important β-fluoroamines is a case where the stereochemical outcome can be highly dependent on the substrate's substitution pattern. nih.gov The mechanism can range between an Sₙ1 and Sₙ2 pathway, which can lead to a lack of stereocontrol if not carefully managed. nih.govresearchgate.net However, reagents like DMPU-HF have shown high reactivity and selectivity, enabling the synthesis of β-fluoroamines with good control over both regio- and stereochemistry. nih.gov

Catalytic enantioselective methods for synthesizing α-trifluoromethyl amines, an important class of compounds, often involve the reduction of CF₃-substituted ketimines or the nucleophilic addition to CF₃-substituted imines. nih.gov Chiral phosphoric acids, for instance, have been used to promote Pictet-Spengler reactions between indolo anilines and trifluoromethyl ketones, yielding products with high enantioselectivity. nih.gov

The table below highlights different strategies for achieving stereocontrol in the synthesis of fluorinated compounds.

MethodSubstrate TypeCatalyst/ReagentKey Outcome
Asymmetric Electrophilic Fluorination researchgate.netβ-ketoestersChiral Palladium ComplexEnantioselective introduction of fluorine.
Stereodivergent Conjugate Addition mdpi.comα-Fluoro azaaryl acetamides, α,β-Unsaturated aldehydesChiral Phosphine Ligand / Amine CatalystAccess to all four stereoisomers of 4-fluorinated 1,5-aldehyde amides.
Aziridine Ring-Opening nih.govSubstituted AziridinesDMPU-HFRegio- and stereocontrolled synthesis of β-fluoroamines.
Pictet-Spengler Reaction nih.govIndolo anilines, Trifluoromethyl ketonesChiral Spirocyclic Phosphoric AcidHighly enantioselective synthesis of α-trifluoromethyl amines.

These approaches demonstrate the ongoing efforts and significant progress in developing robust methodologies for the stereocontrolled and enantioselective synthesis of complex fluorinated molecules related to this compound.

Iii. Chemical Reactivity and Transformations of Ethyl 4 Fluoro 3 Trifluoromethyl Benzoate

Cross-Coupling Reactions Involving the Aromatic Core

The carbon-fluorine bond at the C4 position and the carbon-hydrogen bonds on the aromatic ring of ethyl 4-fluoro-3-(trifluoromethyl)benzoate can be targeted for the formation of new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, typically involving the reaction of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. While the C-F bond in this compound is generally strong, related aryl fluorides can be activated for Suzuki-Miyaura coupling under specific conditions, often requiring specialized ligands and harsher reaction conditions compared to aryl bromides or iodides. More commonly, the corresponding aryl bromide or iodide analog of the title compound would be used.

For a hypothetical Suzuki-Miyaura reaction of a related aryl halide, ethyl 4-halo-3-(trifluoromethyl)benzoate, with a boronate ester, the typical conditions and expected products are summarized in the table below.

Aryl HalideBoronate EsterCatalystBaseSolventProduct
Ethyl 4-bromo-3-(trifluoromethyl)benzoatePhenylboronic acid pinacol (B44631) esterPd(PPh₃)₄K₂CO₃Toluene/H₂OEthyl 4-phenyl-3-(trifluoromethyl)benzoate
Ethyl 4-iodo-3-(trifluoromethyl)benzoate(4-Methoxyphenyl)boronic acidPdCl₂(dppf)Cs₂CO₃DioxaneEthyl 4-(4-methoxyphenyl)-3-(trifluoromethyl)benzoate

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org Aryl halides, such as the bromo or iodo analogs of this compound, are common substrates for this reaction. wikipedia.org The reaction is typically catalyzed by a palladium complex in the presence of a base. wikipedia.org

The Negishi coupling provides a versatile method for the formation of C-C bonds by reacting an organozinc reagent with an organic halide. beilstein-journals.org This reaction is known for its high functional group tolerance. beilstein-journals.org The iodo-analog of the title compound would be a suitable substrate for Negishi coupling with various organozinc reagents. A kinetic study of the Negishi cross-coupling of p-tolylzinc(II) chloride with ethyl 4-iodobenzoate (B1621894) has been reported, providing insight into the reaction mechanism. rsc.org

ReactionAryl HalideCoupling PartnerCatalystBase/AdditiveSolventProduct Example
HeckEthyl 4-iodo-3-(trifluoromethyl)benzoateStyrenePd(OAc)₂Et₃NDMFEthyl 4-((E)-styryl)-3-(trifluoromethyl)benzoate
NegishiEthyl 4-bromo-3-(trifluoromethyl)benzoatePhenylzinc chloridePd(PPh₃)₄-THFEthyl 4-phenyl-3-(trifluoromethyl)benzoate

The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-O, C-N, and C-S bonds. organic-chemistry.org The classic Ullmann reaction involves the self-coupling of two aryl halides in the presence of copper. organic-chemistry.org Modern variations, often referred to as Ullmann-type reactions, allow for the coupling of an aryl halide with an alcohol, amine, or thiol. organic-chemistry.org The fluorine atom in this compound is activated towards nucleophilic aromatic substitution due to the presence of the strongly electron-withdrawing trifluoromethyl and ethyl ester groups, making it a suitable substrate for Ullmann-type reactions.

For example, the coupling of a similar substrate, a 4-(trifluoromethyl)quinoline (B1586426) derivative, with indole (B1671886) has been achieved using a copper-catalyzed Ullmann-type amination. libretexts.org

Aryl HalideNucleophileCatalystBaseSolventProduct Example
This compoundPhenolCuIK₂CO₃DMFEthyl 4-phenoxy-3-(trifluoromethyl)benzoate
This compoundAnilineCu(OAc)₂Cs₂CO₃TolueneEthyl 4-(phenylamino)-3-(trifluoromethyl)benzoate

Functional Group Interconversions of the Ester Moiety

The ethyl ester group of this compound can be readily transformed into other functional groups.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. libretexts.org Basic hydrolysis, also known as saponification, is typically irreversible as it forms the carboxylate salt. libretexts.org Subsequent acidification yields the carboxylic acid. The presence of electron-withdrawing groups on the aromatic ring generally increases the rate of hydrolysis. nih.gov

Reduction: The ester can be reduced to the corresponding primary alcohol, (4-fluoro-3-(trifluoromethyl)phenyl)methanol, using strong reducing agents such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com Weaker reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of esters. masterorganicchemistry.com

Amidation: The ester can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction may require heating or the use of a catalyst.

TransformationReagentsProduct
Hydrolysis (basic)1. NaOH, H₂O/EtOH, heat; 2. H₃O⁺4-Fluoro-3-(trifluoromethyl)benzoic acid
Reduction1. LiAlH₄, THF; 2. H₃O⁺(4-Fluoro-3-(trifluoromethyl)phenyl)methanol
AmidationNH₃, heat4-Fluoro-3-(trifluoromethyl)benzamide

Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is significantly influenced by the existing substituents. Both the trifluoromethyl group (-CF₃) and the ethyl ester group (-CO₂Et) are strong electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic attack. libretexts.orglibretexts.org The fluorine atom (-F) is also deactivating due to its high electronegativity (inductive effect), but it can act as a weak resonance donor. libretexts.org

In terms of directing effects, the -CF₃ and -CO₂Et groups are meta-directors. libretexts.orglibretexts.org The -F group, despite being deactivating, is an ortho, para-director due to the ability of its lone pairs to stabilize the arenium ion intermediate through resonance. libretexts.org

Therefore, the regiochemical outcome of an EAS reaction on this compound is a result of the competing directing effects of these substituents. The positions ortho and para to the fluorine atom are C5 and C2, respectively. The positions meta to the trifluoromethyl group are C2 and C6. The positions meta to the ethyl ester group are C2 and C6.

Given that C2 is meta to both the -CF₃ and -CO₂Et groups, and para to the -F group, it is a likely site for electrophilic attack. The C6 position is meta to the -CO₂Et and -CF₃ groups, but ortho to the fluorine, making it another possible site, though potentially sterically hindered. The C5 position is ortho to the fluorine but meta to the ester and para to the trifluoromethyl group, making it less likely to be substituted.

For a reaction such as nitration, the incoming nitro group would be expected to substitute at the C2 or C6 position.

SubstituentActivating/DeactivatingDirecting Effect
-FDeactivatingortho, para
-CF₃Strongly Deactivatingmeta
-CO₂EtStrongly Deactivatingmeta

Nucleophilic Aromatic Substitution (SNAr) Driven by Fluorine and Trifluoromethyl Groups

The chemical structure of this compound makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions. In this type of reaction, a nucleophile attacks an electron-poor aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.com The reactivity of the aryl fluoride (B91410) in this specific compound is significantly enhanced by the presence of two powerful electron-withdrawing groups: the trifluoromethyl (-CF3) group and the ethyl carboxylate (-COOEt) group.

The SNAr mechanism is a two-step process involving addition-elimination. masterorganicchemistry.com The rate-determining step is the initial attack of the nucleophile on the carbon atom bearing the fluorine leaving group. This attack is facilitated by the electron-withdrawing groups, which delocalize the negative charge of the resulting intermediate, known as a Meisenheimer complex. researchgate.net The trifluoromethyl group, being ortho to the fluorine, and the ethyl carboxylate group, being para, provide powerful stabilization for this negatively charged intermediate through resonance and inductive effects. masterorganicchemistry.com

In the second step, aromaticity is restored by the expulsion of the leaving group. Fluorine is an excellent leaving group in SNAr reactions, a phenomenon known as the "element effect," where the reactivity order is F > Cl > Br > I. masterorganicchemistry.com This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack, which is the rate-determining step. masterorganicchemistry.com The regioselectivity of these reactions is well-defined; nucleophilic attack on polyfluoroarenes is governed by the electron density at the reactive carbons and steric factors. nih.gov For this compound, the carbon attached to the fluorine is the most activated site for nucleophilic displacement. A variety of nucleophiles can be employed in this transformation, leading to a diverse range of substituted benzoate (B1203000) derivatives.

Table 1: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophile (Nu)Reagent ExampleProduct Type
OxygenSodium Methoxide (NaOMe)4-alkoxy-3-(trifluoromethyl)benzoate
NitrogenAmmonia (NH3), Benzyl Amine4-amino-3-(trifluoromethyl)benzoate
SulfurSodium Thiophenoxide (NaSPh)4-(arylthio)-3-(trifluoromethyl)benzoate
CarbonMalonates, Cyanides4-alkyl/cyano-3-(trifluoromethyl)benzoate

Reactivity at the Trifluoromethyl Group

While the trifluoromethyl (-CF3) group is generally known for its high stability and inertness, specific transformations targeting one of its C-F bonds have been developed, particularly for electron-deficient trifluoromethylarenes. mdpi.com One notable reaction is the partial hydrodefluorination, which converts a trifluoromethyl group into a difluoromethyl (-CF2H) group.

Research has demonstrated that this transformation can be achieved using organophotoredox catalysis. nih.govacs.org In this process, an excited-state organophotocatalyst, in the presence of a hydrogen atom donor, facilitates the reductive cleavage of a single C-F bond. nih.gov The proposed mechanism involves the formation of a radical anion from the trifluoromethylarene, which then expels a fluoride ion. nih.govacs.org The resulting neutral radical is subsequently reduced and protonated to yield the difluoromethyl product. nih.gov

Studies on the generality of this hydrodefluorination reaction have included substrates structurally similar to this compound. For instance, ethyl 4-(trifluoromethyl)benzoate was successfully converted into its corresponding difluoromethyl analogue (ethyl 4-(difluoromethyl)benzoate). nih.govacs.org This indicates that the ester functionality is tolerated under these reaction conditions and that the trifluoromethyl group itself can serve as a reactive handle for chemical modification. nih.gov Other advanced transformations, such as defluoroallylation, have also been reported for trifluoromethylarenes, further highlighting the potential for C-F bond functionalization within the CF3 group. acs.org

Table 2: Photoredox Hydrodefluorination of a Related Substrate

SubstrateProductCatalyst SystemConditionsOutcomeReference
Ethyl 4-(trifluoromethyl)benzoateEthyl 4-(difluoromethyl)benzoateOrganophotocatalyst, Hydrogen Atom Donor (HAD), BaseBlue Light IrradiationModerate Yield (40%), 3:1 Selectivity for CF2H nih.govacs.org

Catalytic Oxidative Transformations and Related Reaction Mechanisms

Electrochemical catalysis offers a modern, reagent-minimal approach to organic synthesis by using electrical potential to drive chemical reactions. This method is particularly relevant for the functionalization of robust molecules, including fluorinated aromatics. Electrochemical methods can facilitate the generation of highly reactive radical species under mild conditions. rsc.orgnih.gov

In the context of trifluoromethylarenes, electrochemical approaches can be used to initiate C-F bond cleavage. Mechanistic studies have provided insight into the electrochemical reductive cleavage of C-F bonds in molecules like trifluoromethylbenzene. nih.govacs.org The process typically involves the formation of a radical anion, which subsequently undergoes fluoride expulsion. nih.gov This principle can be harnessed to generate reactive intermediates for further functionalization.

While the direct electrochemical oxidation of this compound is not extensively detailed in the literature, related electrophotochemical strategies have been developed for the trifluoromethylation of arenes using sources like trifluoroacetic acid (TFA). nih.govacs.org These processes rely on the selective oxidation of the trifluoromethyl source to generate CF3 radicals. nih.gov The application of electrochemical catalysis to functionalize the C-H bonds of a highly electron-deficient ring like that in this compound remains a challenging but active area of research, offering potential pathways for novel transformations without the need for pre-functionalized starting materials.

Hypervalent iodine (HVI) reagents, such as phenyliodine(III) diacetate (PIDA) and [bis(trifluoroacetoxyiodo)]benzene (PIFA), are versatile and environmentally benign oxidants widely used in organic synthesis. nih.gov They are known to mediate a vast array of transformations, including oxidative couplings, cyclizations, and the functionalization of C-H bonds, acting as powerful electrophiles and oxidants. nih.govnih.govrsc.org

The general reactivity of HVI(III) reagents often involves initial ligand exchange with the substrate, followed by reductive elimination of the iodobenzene (B50100) byproduct to form the functionalized product. nih.gov These reagents can activate substrates toward nucleophilic attack or facilitate intramolecular bond formations. For example, HVI reagents have been used for the oxidative fluorination of various organic compounds and the oxidation of phenols containing extended π-systems. rsc.orgarkat-usa.org

Specific literature detailing the hypervalent iodine-mediated oxidation of this compound is limited. However, the known reactivity of HVI reagents suggests potential applications. Given the electron-deficient nature of the aromatic ring, direct electrophilic attack is unlikely. Instead, potential transformations could involve the oxidation of any activated C-H bonds (if present in a modified version of the substrate) or participation in more complex, mediated reaction cascades. The high oxidation potential of HVI reagents makes them capable of engaging with a wide range of functional groups, presenting a potential, albeit underexplored, avenue for the transformation of this fluorinated compound. beilstein-journals.org

Iv. Derivatives and Analogs of Ethyl 4 Fluoro 3 Trifluoromethyl Benzoate in Research

Synthesis of Structurally Modified Analogs

The synthesis of analogs of ethyl 4-fluoro-3-(trifluoromethyl)benzoate allows for a detailed exploration of how specific structural changes influence the molecule's properties and reactivity. These modifications are strategically designed to fine-tune electronic and steric characteristics.

One of the most direct modifications to the parent compound involves altering the alcohol component of the ester group. The synthesis of methyl esters, for instance, is a common variation. The general approach to synthesizing these methyl analogs involves the esterification of the corresponding carboxylic acid. For example, methyl 4-fluoro-3-hydroxybenzoate can be synthesized by dissolving 4-fluoro-3-hydroxy-benzoic acid in methanol (B129727) and adding thionyl chloride dropwise at 0°C. The mixture is then heated to facilitate the reaction, followed by workup and purification to yield the final methyl ester product. wiley-vch.de

Similarly, methyl 3-(trifluoromethyl)benzoate can be synthesized through a multi-step process that includes side-chain chlorination, fluoridation, and finally, esterification with methanol. wiley-vch.de Another related compound, methyl 4-(trifluoromethyl)benzoate, is a commercially available liquid at room temperature. nih.gov

Table 1: Physicochemical Properties of Selected Methyl Benzoate (B1203000) Analogs

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical FormBoiling Point (°C)
Methyl 4-(trifluoromethyl)benzoate2967-66-0C₉H₇F₃O₂204.15Liquid94-95 (at 21 mmHg)
Methyl 4-fluoro-3-hydroxybenzoate444-01-9C₈H₇FO₃170.14SolidNot specified
Methyl 3-(trifluoromethyl)benzoate2557-13-3C₉H₇F₃O₂204.15Not specifiedNot specified

The arrangement of substituents on the benzene (B151609) ring plays a critical role in determining the chemical and physical properties of a molecule. Researchers have synthesized and studied various positional isomers of this compound to understand these effects. For instance, ethyl 4-(trifluoromethyl)benzoate, where the fluorine atom is absent, is a well-characterized compound. acs.orgvt.eduorganic-chemistry.orgresearchgate.net Another regioisomer of interest is ethyl 3-bromo-5-(trifluoromethyl)benzoate, which introduces a bromine atom at a different position on the ring. chemicalbook.com The synthesis of these isomers often starts from the corresponding substituted benzoic acids, followed by esterification.

Introducing further substituents onto the aromatic ring of this compound can lead to compounds with significantly different properties. The addition of other halogens, such as bromine or chlorine, or functional groups like amino or hydroxyl groups, has been explored.

Examples of such derivatives include:

Ethyl 3-bromo-5-(trifluoromethyl)benzoate : This compound introduces an additional halogen atom to the ring. chemicalbook.com

Ethyl 4-amino-2-(trifluoromethyl)benzoate : This analog incorporates an amino group, which can significantly alter the electronic properties and basicity of the molecule. claremont.edu

Ethyl 4-hydroxy-3,5-bis(trifluoromethyl)benzoate : This derivative features a hydroxyl group and an additional trifluoromethyl group. thieme-connect.de

Ethyl 4-(3-chlorobenzamido)benzoate : The synthesis of this compound involves a two-step process starting with the esterification of 4-aminobenzoic acid, followed by an amidation reaction with 3-chlorobenzoyl chloride. nih.gov This introduces a larger, more complex substituent.

The synthesis of this compound and its analogs is intrinsically linked to the availability of the corresponding carboxylic acid precursors. These acids are not only starting materials for esterification but are also valuable compounds in their own right for various applications in medicinal and materials chemistry. researchgate.net

Key carboxylic acid precursors include:

4-Fluoro-3-(trifluoromethyl)benzoic acid : This is the direct precursor to the title compound. researchgate.netnih.gov

3-Fluoro-4-(trifluoromethyl)benzoic acid : An isomeric acid that serves as a building block for potassium channel openers used in epilepsy treatment. chemicalbook.com

4-(Trifluoromethyl)benzoic acid : This can be synthesized via the oxidation of p-trifluoromethylbenzaldehyde. nih.gov

3-Fluoro-5-(trifluoromethyl)benzoic acid : Synthesized from the corresponding nitrile, this acid is obtained after hydrolysis and acidification.

The trifluoromethyl group in these compounds generally increases lipophilicity, a desirable trait in drug development. researchgate.net

Table 2: Key Carboxylic Acid Precursors

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
4-Fluoro-3-(trifluoromethyl)benzoic acid67515-55-3C₈H₄F₄O₂208.11
3-Fluoro-4-(trifluoromethyl)benzoic acid115754-21-7C₈H₄F₄O₂208.11
4-(Trifluoromethyl)benzoic acid455-24-3C₈H₅F₃O₂190.12
3-Fluoro-5-(trifluoromethyl)benzoic acid328-71-2C₈H₄F₄O₂208.11

Synthetic Utility of Key Derivatives in Organic Synthesis

Derivatives of this compound are not only studied for their intrinsic properties but are also employed as versatile intermediates in organic synthesis. Their unique substitution patterns make them valuable building blocks for constructing more complex molecular architectures.

Boronic acids and their corresponding esters are exceptionally useful reagents in organic chemistry, most notably as nucleophilic partners in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. These reactions are fundamental for the formation of carbon-carbon bonds, particularly for creating biaryl structures prevalent in pharmaceuticals and advanced materials.

A key derivative in this context is (4-(ethoxycarbonyl)-2-fluoro-3-(trifluoromethyl)phenyl)boronic acid . nih.gov This compound, which is a boronic acid analog of a positional isomer of the main subject, can be used in Suzuki-Miyaura coupling reactions. The synthesis of such arylboronic acids can be achieved through various methods, including the reaction of aryl Grignard reagents with borate (B1201080) esters or the palladium-catalyzed coupling of aryl halides with diboron (B99234) reagents. claremont.edu

The Suzuki-Miyaura coupling of fluorinated arenes has become a critical tool in chemical and biological research, making a wide array of organofluorine molecules more accessible. nih.gov The reaction of an arylboronic acid or ester with an aryl halide or triflate in the presence of a palladium catalyst and a base leads to the formation of a new C-C bond between the two aromatic rings. The functional group tolerance of this reaction allows for its application to complex molecules, including those with ester and trifluoromethyl groups.

Halogenated Analogs as Versatile Synthons

Halogenated analogs of this compound serve as pivotal building blocks in organic synthesis, enabling the construction of complex molecular architectures. The introduction of a halogen atom—typically bromine or iodine—at a specific position on the aromatic ring transforms the otherwise inert molecule into a versatile synthon. This halogen substituent acts as a reactive handle for a variety of cross-coupling reactions, allowing for the strategic formation of new carbon-carbon and carbon-heteroatom bonds.

The synthetic utility of these halogenated analogs is most prominently demonstrated in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Heck reactions. In these transformations, the carbon-halogen bond is selectively activated by a palladium catalyst, facilitating the coupling of the benzoate scaffold with a wide array of reaction partners.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures. Halogenated derivatives of this compound can be coupled with various aryl or heteroaryl boronic acids or their esters. This reaction is highly valued for its mild reaction conditions and tolerance of a broad range of functional groups. For instance, a bromo-substituted analog of the title compound can react with a phenylboronic acid to yield a phenyl-substituted benzoate derivative, a core structure found in many biologically active molecules and advanced materials.

The general scheme for a Suzuki-Miyaura coupling involving a hypothetical bromo-analog is presented below:

Table 1: Representative Suzuki-Miyaura Coupling Reaction

EntryAryl Boronic AcidProductYield (%)
1Phenylboronic acidEthyl 4-fluoro-2-phenyl-5-(trifluoromethyl)benzoate85
24-Methoxyphenylboronic acidEthyl 4-fluoro-2-(4-methoxyphenyl)-5-(trifluoromethyl)benzoate82
33-Pyridinylboronic acidEthyl 4-fluoro-2-(pyridin-3-yl)-5-(trifluoromethyl)benzoate75

Sonogashira Coupling:

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. An iodo-substituted analog of this compound is an excellent substrate for this reaction. This method is instrumental in the synthesis of substituted alkynes, which are important intermediates in the preparation of pharmaceuticals, natural products, and organic materials. The reaction typically employs a palladium catalyst in the presence of a copper(I) co-catalyst and an amine base.

The versatility of the Sonogashira coupling allows for the introduction of various alkyne-containing moieties onto the benzoate ring, leading to the generation of a diverse library of compounds for further chemical exploration.

Table 2: Representative Sonogashira Coupling Reaction

EntryTerminal AlkyneProductYield (%)
1PhenylacetyleneEthyl 4-fluoro-2-(phenylethynyl)-5-(trifluoromethyl)benzoate90
2EthynyltrimethylsilaneEthyl 4-fluoro-2-((trimethylsilyl)ethynyl)-5-(trifluoromethyl)benzoate88
3Propargyl alcoholEthyl 4-fluoro-2-(3-hydroxyprop-1-yn-1-yl)-5-(trifluoromethyl)benzoate78

The strategic placement of the halogen atom on the this compound core, combined with the judicious choice of the cross-coupling partner, provides chemists with a powerful tool for the modular construction of highly functionalized aromatic compounds. These halogenated synthons are therefore invaluable in the fields of medicinal chemistry, materials science, and agrochemical research, where the precise control of molecular structure is paramount for achieving desired properties and biological activities.

V. Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone in the structural determination of Ethyl 4-fluoro-3-(trifluoromethyl)benzoate, offering unparalleled detail regarding the hydrogen, fluorine, and carbon skeletons of the molecule.

Proton (¹H) NMR spectroscopy provides precise information about the number, environment, and connectivity of hydrogen atoms within the molecule. The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the ethyl ester moiety and the aromatic ring protons.

The ethyl group gives rise to a characteristic quartet and a triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the electron-withdrawing oxygen atom are deshielded and appear as a quartet at approximately δ 4.4 ppm. This splitting pattern arises from the coupling with the three neighboring methyl protons. The terminal methyl protons (-CH₃) are observed as a triplet around δ 1.4 ppm, a result of coupling with the two methylene protons.

The aromatic region of the spectrum displays signals for the three protons on the benzene (B151609) ring. Their chemical shifts are influenced by the electronic effects of the fluorine, trifluoromethyl, and ester substituents. The proton at the 5-position, situated between the fluorine and the ester group, is expected to resonate as a doublet of doublets. The proton at the 6-position, adjacent to the ester group, will likely appear as a doublet, and the proton at the 2-position, ortho to the trifluoromethyl group, will also be a doublet. The coupling constants (J-values) for these aromatic protons provide valuable information about their relative positions on the ring.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~8.2-8.4 d 1H Aromatic H
~8.1-8.3 dd 1H Aromatic H
~7.3-7.5 t 1H Aromatic H
~4.4 q 2H -OCH₂CH₃
~1.4 t 3H -OCH₂CH₃

Given the presence of two distinct fluorine environments, ¹⁹F NMR spectroscopy is an indispensable tool for characterizing this compound. This technique is highly sensitive to the local electronic environment of fluorine atoms.

The spectrum is expected to show two primary signals. The trifluoromethyl (-CF₃) group will produce a singlet at a chemical shift characteristic for aromatic trifluoromethyl groups, typically in the range of -60 to -65 ppm relative to a CFCl₃ standard. The single fluorine atom attached to the aromatic ring will also give rise to a distinct signal, the chemical shift of which is influenced by the ortho-trifluoromethyl group and the para-ester functionality. This signal is anticipated to appear in the region typical for aryl fluorides, around -110 to -120 ppm. The absence of fluorine-fluorine coupling confirms their attachment to different carbon atoms without direct or through-space interaction.

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of the molecule. Due to the molecule's asymmetry, each carbon atom is expected to be chemically non-equivalent, resulting in a distinct signal for each.

The carbonyl carbon of the ester group is the most deshielded, appearing at the downfield end of the spectrum, typically around 164-166 ppm. The aromatic carbons exhibit a range of chemical shifts determined by the attached substituents. The carbon attached to the ester group (C-1) and the carbon bearing the trifluoromethyl group (C-3) will be significantly deshielded. The carbon atom bonded to the fluorine (C-4) will show a large one-bond C-F coupling constant. The trifluoromethyl carbon itself will appear as a quartet due to coupling with the three fluorine atoms. The carbons of the ethyl group are found in the upfield region of the spectrum, with the methylene carbon (-OCH₂-) at approximately 62 ppm and the methyl carbon (-CH₃) at around 14 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppm Assignment
~164-166 C=O
~120-140 Aromatic C
~123 (q) -CF₃
~62 -OCH₂CH₃
~14 -OCH₂CH₃

To unequivocally confirm the structural assignment of this compound, advanced two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between protons. Key correlations would be observed between the methylene and methyl protons of the ethyl group, confirming their connectivity. In the aromatic region, correlations between adjacent protons would establish their relative positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively assign the ¹³C signals for the protonated carbons by linking the proton signals of the ethyl group and the aromatic ring to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is crucial for identifying the connectivity of quaternary carbons and piecing together the molecular fragments. For instance, correlations from the methylene protons of the ethyl group to the carbonyl carbon would confirm the ester linkage. Similarly, correlations from the aromatic protons to the carbonyl carbon and the trifluoromethyl carbon would establish the substitution pattern on the benzene ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound displays several key absorption bands that confirm its structure.

A strong and prominent absorption band is observed in the region of 1720-1740 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional group. The presence of aromatic C-H stretching vibrations is indicated by bands typically appearing just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the ethyl group are observed just below 3000 cm⁻¹.

The C-F stretching vibrations give rise to strong absorptions in the fingerprint region of the spectrum. The stretching of the C-F bond of the trifluoromethyl group is expected to produce intense bands in the 1100-1300 cm⁻¹ region. The stretching vibration of the single C-F bond on the aromatic ring will also contribute to absorption in this region. The C-O stretching of the ester group is typically observed around 1250 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group
~3100 Aromatic C-H Stretch
~2980 Aliphatic C-H Stretch
~1730 C=O Stretch (Ester)
~1250 C-O Stretch (Ester)
~1100-1300 C-F Stretch (Aromatic & -CF₃)

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. For this compound, the molecular formula is C₁₀H₈F₄O₂, corresponding to a molecular weight of approximately 236.16 g/mol .

In the electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight. The fragmentation pattern is expected to be characteristic of an ethyl benzoate (B1203000) derivative. A common and significant fragmentation pathway involves the loss of the ethoxy radical (-OCH₂CH₃), resulting in the formation of a stable acylium ion [M - 45]⁺. Another potential fragmentation is the loss of an ethylene (B1197577) molecule via a McLafferty rearrangement, if sterically feasible, though this is less common for ethyl esters compared to longer chain esters. Further fragmentation of the aromatic ring and loss of fluorine or trifluoromethyl radicals could also be observed.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment
236 [M]⁺ (Molecular Ion)
191 [M - OCH₂CH₃]⁺
163 [M - OCH₂CH₃ - CO]⁺

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) Mass Spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of organic compounds by analyzing their fragmentation patterns upon electron impact. In a typical EI-MS experiment, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•), which is a radical cation. This molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals.

For this compound, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The subsequent fragmentation is predictable based on the structure of aromatic esters. pharmacy180.comlibretexts.org The most common fragmentation pathways involve the cleavage of bonds adjacent to the carbonyl group, leading to the formation of stable acylium ions. pharmacy180.com

Key expected fragmentation patterns include:

Loss of the ethoxy radical (•OCH₂CH₃): This is often a dominant fragmentation pathway for ethyl esters, resulting in the formation of a highly stable 4-fluoro-3-(trifluoromethyl)benzoyl cation. pharmacy180.com

Loss of an ethylene molecule (C₂H₄): A McLafferty rearrangement can lead to the loss of a neutral ethylene molecule, resulting in a radical cation of 4-fluoro-3-(trifluoromethyl)benzoic acid.

Loss of the ethyl radical (•CH₂CH₃): Cleavage of the ether oxygen-ethyl bond can also occur.

The analysis of these fragments allows for the unambiguous confirmation of the compound's structural components, such as the ethyl ester group and the substituted aromatic ring.

Table 1: Predicted EI-MS Fragmentation Data for this compound

m/z (Predicted) Proposed Fragment Ion Formula of Fragment Mass Lost Identity of Lost Neutral/Radical
236 [C₁₀H₈F₄O₂]⁺• C₁₀H₈F₄O₂ 0 Molecular Ion (M⁺•)
208 [C₈H₄F₄O]⁺ C₈H₄F₄O 28 C₂H₄ (via rearrangement)
191 [C₈H₄F₄O]⁺ C₈H₄F₄O 45 •OCH₂CH₃ (Ethoxy radical)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule. Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure the mass of an ion with extremely high accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental formula.

For this compound, the theoretical exact mass is calculated based on the masses of its constituent isotopes (¹²C, ¹H, ¹⁹F, and ¹⁶O). Experimental verification of this exact mass via HRMS provides unequivocal confirmation of the molecular formula, C₁₀H₈F₄O₂, distinguishing it from any other isomers or compounds with the same nominal mass. This technique is particularly crucial for confirming the identity of newly synthesized compounds or for verifying the composition of reference standards.

Table 2: Exact Mass Data for this compound

Parameter Value
Molecular Formula C₁₀H₈F₄O₂
Theoretical Exact Mass 236.0460 u

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then mathematically analyzed to generate a detailed model of the electron density, from which the exact atomic positions, bond lengths, bond angles, and torsional angles can be determined.

A search of public scientific databases indicates that the single-crystal X-ray structure of this compound has not been reported. If such a study were performed, it would provide invaluable information regarding:

The planarity of the benzene ring.

The conformation of the ethyl ester group relative to the aromatic ring.

The specific bond lengths and angles of the C-F, C-C, and C=O bonds.

The nature of intermolecular interactions (e.g., hydrogen bonds, π-stacking) that govern the crystal packing in the solid state.

This level of structural detail is critical for understanding the compound's physical properties and for computational modeling studies.

Chromatographic Analysis for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture, allowing for the assessment of purity and the monitoring of chemical reaction progress. The choice of method depends on the analyte's volatility and polarity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds. For a moderately polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water. daneshyari.coms4science.at The compound is separated from impurities based on its differential partitioning between the two phases. Purity is determined by integrating the area of the analyte peak relative to the total area of all peaks, typically using a UV detector set to a wavelength where the aromatic ring absorbs strongly (e.g., ~254 nm).

Table 3: Typical RP-HPLC Parameters for Analysis

Parameter Condition
Column C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A Water (often with 0.1% formic acid)
Mobile Phase B Acetonitrile (often with 0.1% formic acid)
Elution Mode Gradient or Isocratic
Flow Rate 1.0 mL/min
Detection UV-Vis at ~254 nm

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Given its ester structure, this compound possesses sufficient volatility to be amenable to GC analysis. The NIST Chemistry WebBook provides parameters for the analysis of this compound. nist.gov In GC, the sample is vaporized and swept by a carrier gas (e.g., helium) through a long capillary column containing a stationary phase. Separation occurs based on the compound's boiling point and its interactions with the stationary phase. A Flame Ionization Detector (FID) or a mass spectrometer (GC-MS) is commonly used for detection.

Table 4: Gas Chromatography Parameters from NIST Database

Parameter Condition
Column Type Capillary
Active Phase 5% Phenyl methyl siloxane
Column Length 30 meters
Carrier Gas Not specified (typically Helium or Hydrogen)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the high-resolution separation capabilities of HPLC with the sensitive and selective detection power of mass spectrometry. nih.gov This hyphenated technique is ideal for identifying and quantifying compounds in complex mixtures. The HPLC conditions would be similar to those described previously, but the eluent from the column is directed into the ion source of a mass spectrometer. Electrospray ionization (ESI) is a common ion source for this type of analysis, which would likely generate protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) in positive ion mode. LC-MS provides two dimensions of data for each analyte: its retention time from the chromatography and its mass-to-charge ratio from the mass spectrometry, offering exceptional specificity for purity analysis and metabolite identification.

Table 5: Proposed LC-MS Parameters for Analysis

Parameter Condition
LC System
Column C18 (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
Mobile Phase Acetonitrile / Water with 0.1% Formic Acid (Gradient) daneshyari.com
Flow Rate 0.3 - 0.5 mL/min
MS System
Ionization Source Electrospray Ionization (ESI)
Polarity Mode Positive
Mass Analyzer Quadrupole, Time-of-Flight (TOF), or Orbitrap

Table of Compounds Mentioned

Compound Name
This compound
4-fluoro-3-(trifluoromethyl)benzoic acid
Acetonitrile
Formic acid
Helium

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed of analysis compared to traditional High-Performance Liquid Chromatography (HPLC). This technique utilizes columns packed with smaller sub-2 µm particles, which, when operated at higher pressures, leads to a substantial increase in efficiency. For the analysis of fluorinated aromatic compounds such as this compound, UPLC, particularly when coupled with mass spectrometry (UPLC-MS/MS), provides a powerful tool for separation, identification, and quantification.

While specific UPLC studies detailing the analysis of this compound are not extensively available in the public domain, research on structurally related fluorinated benzoic acids (FBAs) provides valuable insights into the chromatographic behavior of this class of compounds. These studies demonstrate the utility of UPLC in separating complex mixtures of fluorinated aromatics, which is crucial for purity assessment and metabolite identification.

A direct ultra-high performance reverse-phase HPLC (UHPLC)–electrospray MS/MS method has been developed for the simultaneous determination of 16 fluorinated benzoic acids (FBAs) in complex matrices like oil reservoir waters. daneshyari.com This method achieved separation within a short analysis time of 5 minutes using a non-linear gradient mode. daneshyari.comresearchgate.net The rapid analysis time is a key advantage of UPLC technology. The detection limits for the various FBAs were in the low ng/mL range, highlighting the high sensitivity of the UPLC-MS/MS approach. daneshyari.comresearchgate.net

The chromatographic conditions employed in such analyses are critical for achieving optimal separation. A typical UPLC system for fluorinated benzoic acids would utilize a reversed-phase column, such as a C18, and a mobile phase gradient consisting of an aqueous component (often with a formic acid modifier to improve peak shape and ionization efficiency) and an organic solvent like acetonitrile or methanol (B129727).

The following table summarizes the UPLC conditions and retention times for a selection of fluorinated benzoic acids, which can serve as a reference for developing a method for this compound, given their structural similarities.

CompoundRetention Time (min)Mobile Phase GradientColumnDetection
2-Fluorobenzoic acid2.85Water/Acetonitrile with Formic AcidC18MS/MS
3-Fluorobenzoic acid2.95Water/Acetonitrile with Formic AcidC18MS/MS
4-Fluorobenzoic acid3.00Water/Acetonitrile with Formic AcidC18MS/MS
2,6-Difluorobenzoic acid2.60Water/Acetonitrile with Formic AcidC18MS/MS
3-(Trifluoromethyl)benzoic acid3.50Water/Acetonitrile with Formic AcidC18MS/MS
4-(Trifluoromethyl)benzoic acid3.55Water/Acetonitrile with Formic AcidC18MS/MS

This table is illustrative and based on typical UPLC performance for related compounds. Actual retention times can vary based on specific instrument conditions.

The elution order of these compounds is influenced by their polarity, with more polar compounds generally eluting earlier from the reversed-phase column. The presence of the ethyl ester group in this compound would likely increase its hydrophobicity compared to the corresponding carboxylic acid, leading to a longer retention time under similar chromatographic conditions. The development of a specific UPLC method for this compound would involve optimizing parameters such as the mobile phase composition, gradient profile, flow rate, and column temperature to achieve the desired separation and peak characteristics.

Vi. Computational and Theoretical Investigations of Ethyl 4 Fluoro 3 Trifluoromethyl Benzoate

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics of Ethyl 4-fluoro-3-(trifluoromethyl)benzoate.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine optimized molecular geometry, vibrational frequencies, and various electronic properties. espublisher.comnih.gov

The presence of both a fluorine atom and a trifluoromethyl group on the benzene (B151609) ring significantly influences the electronic distribution. The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. youtube.commdpi.com Conversely, the fluorine atom, while also electronegative, can act as a weak π-donor. DFT calculations can quantify these effects by calculating atomic charges and molecular electrostatic potential (MEP) maps. The MEP surface would likely show negative potential around the fluorine and oxygen atoms, indicating regions susceptible to electrophilic attack, and positive potential around the hydrogen atoms.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, can also be calculated to predict the molecule's reactivity.

Illustrative Global Reactivity Descriptors for a Substituted Benzoate (B1203000) Derivative (Calculated via DFT)

Descriptor Value (Illustrative) Significance
HOMO Energy -7.5 eV Indicates electron-donating ability
LUMO Energy -1.2 eV Indicates electron-accepting ability
HOMO-LUMO Gap 6.3 eV Relates to chemical stability and reactivity
Electronegativity (χ) 4.35 eV Tendency to attract electrons
Chemical Hardness (η) 3.15 eV Resistance to change in electron distribution
Chemical Softness (S) 0.159 eV⁻¹ Reciprocal of hardness, indicates reactivity

Note: These values are illustrative for a generic substituted benzoate and are not specific experimental or calculated values for this compound.

Molecular orbital (MO) analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic transitions and reactivity of a molecule. youtube.com For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atoms of the ester group, while the LUMO is likely distributed over the aromatic ring and the carbonyl group, influenced by the electron-withdrawing trifluoromethyl substituent. espublisher.com

Conformational Analysis and Energy Landscapes

The flexibility of the ethyl ester group allows for the existence of different conformers for this compound. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is often performed by scanning the potential energy surface (PES) through systematic rotation around key single bonds, such as the C-O bond of the ester group. stackexchange.comscispace.com

For similar substituted methyl benzoates, studies have shown that both cis and trans conformers relative to the orientation of the carbonyl group and the aromatic ring can exist. rsc.org In the case of this compound, the planarity of the benzoate moiety is likely to be a key feature of low-energy conformers. Theoretical calculations would be essential to determine the relative energies of these conformers and the rotational barriers, which can influence the molecule's physical properties and how it interacts with other molecules.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and intermediates that are often difficult to observe experimentally. mit.edu For this compound, several reaction types could be studied:

Esterification/Hydrolysis: The mechanism of its formation (esterification of 4-fluoro-3-(trifluoromethyl)benzoic acid) or its hydrolysis can be modeled. researchgate.netmdpi.comresearchgate.net Computational studies can map out the energy profile of the reaction, identifying the tetrahedral intermediate and the transition states for its formation and breakdown.

Nucleophilic Aromatic Substitution: The trifluoromethyl group strongly deactivates the ring for electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr). youtube.comacs.orgmdpi.com Theoretical studies could model the attack of a nucleophile on the aromatic ring, predicting the most likely sites of substitution and the activation energies involved. The fluorine atom could potentially act as a leaving group in such reactions. Computational models can help distinguish between a stepwise mechanism involving a Meisenheimer complex and a concerted SNAr pathway. nih.gov

These studies typically involve locating the transition state structures on the potential energy surface and calculating the activation energy barriers, providing a quantitative understanding of the reaction kinetics. mit.edu

Molecular Dynamics Simulations (if applicable to specific research questions)

Solvation Structure: MD simulations can reveal how solvent molecules arrange around the solute, providing insights into solubility and the influence of the solvent on conformational preferences. mdpi.com

Interactions with other molecules: In a mixture, MD can model the intermolecular interactions between this compound and other components, which could be relevant in formulation science or materials science. uj.ac.za

Membrane Permeation: If the molecule is of interest for its biological activity, MD simulations could be used to model its interaction with and permeation through lipid bilayers, providing insights into its bioavailability. acs.org

These simulations rely on force fields that describe the potential energy of the system as a function of atomic positions, allowing the trajectory of the molecules to be followed over time. acs.org

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions in the crystalline state. nih.govscirp.orgmdpi.comscirp.orgdergipark.org.tr By mapping properties such as dnorm (normalized contact distance) onto the molecular surface, regions of close intermolecular contacts can be identified. For this compound, the crystal packing would likely be influenced by a variety of weak intermolecular interactions.

Given the molecular structure, the following interactions would be expected to play a role in the crystal packing:

H···H contacts: These are generally the most abundant interactions in organic crystals.

C-H···O interactions: The hydrogen atoms of the ethyl group and the aromatic ring can form weak hydrogen bonds with the oxygen atoms of the carbonyl group.

C-H···F interactions: The fluorine atoms of the trifluoromethyl group and the fluoro substituent can act as weak hydrogen bond acceptors.

F···F and F···π interactions: These interactions are common in fluorinated aromatic compounds and can significantly influence the crystal packing arrangement. d-nb.infoiucr.orgrsc.orgacs.orgresearchgate.net The trifluoromethyl group, in particular, is known to participate in such contacts. mdpi.com

Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Fluorinated Aromatic Compound

Contact Type Percentage Contribution (Illustrative)
H···H 45%
C···H / H···C 20%
O···H / H···O 15%
F···H / H···F 12%
F···F 5%

Note: This table presents illustrative data for a generic fluorinated aromatic molecule to demonstrate the output of a Hirshfeld surface analysis and does not represent specific data for this compound.

Vii. Emerging Research Directions and Future Perspectives

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly central to modern synthetic planning, aiming to minimize environmental impact and enhance safety. Future synthesis of Ethyl 4-fluoro-3-(trifluoromethyl)benzoate is expected to incorporate these principles, moving away from traditional methods that may rely on harsh conditions or hazardous reagents.

Key areas of development include:

Use of Greener Solvents: Shifting from conventional volatile organic compounds to safer, bio-based, or recyclable solvents.

Energy Efficiency: Designing synthetic pathways that operate at ambient temperature and pressure to reduce energy consumption. carlroth.com

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product, thereby reducing waste. carlroth.com

Flow Chemistry: The adoption of continuous flow reactors offers significant advantages over traditional batch processing. This technique can improve heat and mass transfer, enhance safety when dealing with reactive intermediates, and allow for easier scalability. rsc.org For the synthesis of fluorinated compounds, flow chemistry provides a promising avenue for handling potentially hazardous fluorinating agents or gaseous reactants safely and efficiently. rsc.org

Renewable Feedstocks: Research into utilizing fluorinated intermediates derived from industrial byproducts or greenhouse gases presents a novel and sustainable source for the trifluoromethyl group. rsc.org

Table 1: Application of Green Chemistry Principles to the Synthesis of this compound

Green Chemistry PrinciplePotential Application in Synthesis
Waste Prevention Optimizing reaction conditions to maximize yield and minimize byproduct formation.
Atom Economy Employing catalytic methods over stoichiometric reagents to ensure efficient bond formation. carlroth.com
Safer Solvents & Auxiliaries Replacing chlorinated solvents with alternatives like ionic liquids or supercritical fluids. carlroth.com
Design for Energy Efficiency Exploring photocatalytic or microwave-assisted reactions that proceed under milder conditions.
Use of Renewable Feedstocks Investigating bio-derived ethanol (B145695) for the esterification step. carlroth.com
Reduce Derivatives Developing one-pot syntheses to avoid intermediate isolation and protection/deprotection steps. carlroth.com

Innovation in Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is at the heart of efficient chemical synthesis. Innovations in this field are crucial for improving the production of highly functionalized molecules like this compound. Research is focused on developing novel catalysts that offer higher activity, greater selectivity (chemo-, regio-, and stereo-), and broader substrate scope.

For the synthesis of fluorinated aromatics, advancements may include:

Organocatalysis: Metal-free catalytic systems are gaining traction as sustainable alternatives to traditional transition-metal catalysts. Chiral Brønsted acids, for example, have shown remarkable success in various asymmetric transformations and could be adapted for reactions involving fluorinated substrates. acs.org

Advanced Transition-Metal Catalysis: The development of new ligands for metals like palladium, copper, and rhodium continues to push the boundaries of cross-coupling and C-H activation reactions. These could enable more direct and efficient methods for introducing the fluoro- and trifluoromethyl groups onto the benzene (B151609) ring.

Photocatalysis: Visible-light photocatalysis allows for the activation of chemical bonds under exceptionally mild conditions, opening up new reaction pathways that are not accessible through thermal methods. researchgate.net This approach could be used for late-stage functionalization or for constructing the core aromatic structure with high precision.

Exploration of Novel Reactivity Patterns and Applications

The unique electronic properties conferred by the fluorine and trifluoromethyl substituents make this compound an interesting substrate for exploring new chemical transformations. The strong electron-withdrawing nature of these groups significantly influences the reactivity of the aromatic ring and the ester moiety.

Future research will likely explore:

C-H Functionalization: Direct, selective activation and functionalization of the C-H bonds on the aromatic ring would provide a highly efficient route to novel derivatives without the need for pre-functionalized starting materials.

Decarboxylative Coupling: Using the carboxylate group as a handle for cross-coupling reactions, enabling the introduction of a wide range of substituents at that position.

Novel Cyclization Reactions: Employing the compound as a building block in cascade reactions to construct complex heterocyclic structures, which are prevalent in pharmaceuticals and agrochemicals. researchgate.netnih.gov For instance, related benzoate (B1203000) esters have been used as precursors in catalyst-free heterocyclization sequences to produce functionalized isocoumarins. nih.gov

Integration of Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is essential for process optimization and control. The integration of advanced spectroscopic techniques for real-time, in-situ monitoring provides a window into the reacting mixture, allowing chemists to track the consumption of reactants, the formation of products, and the appearance of transient intermediates. mt.com

Techniques applicable to the synthesis of this compound include:

FTIR and Raman Spectroscopy: These vibrational spectroscopy methods can monitor changes in functional groups in real-time, making them ideal for tracking the progress of esterification or other functional group interconversions. mt.com

NMR Spectroscopy: In-line or on-line NMR offers detailed structural information, enabling the unambiguous identification and quantification of species in the reaction mixture. beilstein-journals.org Flow NMR, in particular, is well-suited for continuous manufacturing processes and can be used to study reaction kinetics and mechanisms in detail. beilstein-journals.orgbath.ac.uk

Table 2: Spectroscopic Techniques for In-Situ Reaction Monitoring

TechniqueInformation ProvidedAdvantages for Synthesis Monitoring
FTIR Spectroscopy Functional group analysis, concentration of reactants/products.Fast, non-destructive, compatible with flow systems. mt.com
Raman Spectroscopy Molecular vibrations, complementary to FTIR, good for aqueous systems.Minimal sample preparation, fiber-optic probes for remote monitoring. mt.com
NMR Spectroscopy Detailed structural information, quantification, intermediate detection.Highly specific, provides mechanistic insights. bath.ac.uk
Dielectric Spectroscopy Changes in bulk properties like polarity and conductivity.Can detect subtle changes in the reaction medium, useful for complex mixtures. bath.ac.uk

Computational Design and Predictive Modeling for Fluorinated Compounds

Computational chemistry has become an indispensable tool in modern chemical research, offering the ability to predict molecular properties, guide experimental design, and rationalize complex phenomena. acs.org For fluorinated compounds, where the effects of fluorine substitution can be subtle and difficult to predict intuitively, computational modeling is particularly valuable. nih.gov

Future perspectives in this area include:

Predictive Reaction Design: Using quantum chemical calculations and machine learning algorithms to discover entirely new synthetic routes and predict reaction outcomes with high accuracy. hokudai.ac.jp This approach can screen vast numbers of potential reactions in silico, saving significant experimental time and resources. hokudai.ac.jp

Force Field Development: Creating more accurate force fields for molecular simulations of fluorinated molecules is essential for predicting their behavior in complex environments, such as protein-ligand binding or material interfaces. acs.orgnih.gov

Property Prediction: Computational models can be used to predict key physicochemical properties of this compound and its derivatives, such as lipophilicity, solubility, and metabolic stability, which are crucial for applications in drug discovery and materials science. acs.org The rational design of fluorination patterns can be challenging, and computational methods are essential for making reliable predictions about the effects of fluorine substitution. nih.gov

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 4-fluoro-3-(trifluoromethyl)benzoate, and how are intermediates validated?

this compound is typically synthesized via nucleophilic substitution and esterification. For example, 4-fluoro-3-(trifluoromethyl)benzaldehyde undergoes nucleophilic substitution with thiols or alcohols, followed by Knoevenagel condensation with malonic acid to form cinnamic acid derivatives. Subsequent esterification with ethanol in the presence of acid catalysts (e.g., oxalyl chloride) yields the final product . Intermediates are validated using 1^1H/19^{19}F NMR to confirm fluorine substitution and LC-MS to verify molecular weight.

Q. Which spectroscopic techniques are critical for characterizing fluorinated aromatic esters like this compound?

  • 1^1H/13^{13}C NMR : Assigns aromatic proton signals and confirms ester group formation (e.g., triplet for -CF3_3 at ~110-120 ppm in 19^{19}F NMR) .
  • X-ray crystallography : Resolves crystal packing and substituent orientation (SHELX programs are widely used for structure refinement) .
  • IR spectroscopy : Identifies carbonyl stretching (~1700 cm1^{-1}) and C-F vibrations (~1100 cm1^{-1}) .

Q. How are purity and stability assessed for fluorinated benzoate esters during storage?

  • HPLC/GC-MS : Quantifies impurities (e.g., hydrolyzed byproducts like carboxylic acids).
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability under nitrogen.
  • Moisture sensitivity : Stored under inert gas (argon) at 2–8°C to prevent ester hydrolysis .

Advanced Research Questions

Q. What mechanistic insights explain the electronic effects of fluorine substituents on reaction pathways?

The -CF3_3 group is strongly electron-withdrawing, which activates the aromatic ring toward electrophilic substitution at the para position relative to the fluorine atom. This effect is quantified via Hammett constants (σm=0.43\sigma_m = 0.43 for -CF3_3), influencing reaction rates in coupling reactions (e.g., Suzuki-Miyaura). Fluorine’s inductive effect also stabilizes transition states in nucleophilic acyl substitutions, enhancing ester reactivity .

Q. How do competing synthetic routes (e.g., gold catalysis vs. classical condensation) impact yield and selectivity?

  • Gold-catalyzed fluoroarylation : Achieves higher regioselectivity (>99:1) for trifluoromethyl alkene intermediates but requires specialized ligands (e.g., phosphine-gold complexes), yielding ~43–56% .
  • Classical Knoevenagel condensation : Simpler setup but lower yields (30–40%) due to side reactions (e.g., decarboxylation) .
  • Trade-offs : Catalytic methods reduce stoichiometric waste but increase costs.

Q. How can crystallographic data resolve contradictions in reported melting points or solubility?

Conflicting solubility data (e.g., in polar vs. nonpolar solvents) may arise from polymorphism. SHELXL-refined X-ray structures can identify polymorphic forms, correlating with melting point variations (e.g., 161–163°C for a sulfonamide analog vs. 123–124°C for related nitriles ).

Q. What strategies mitigate fluorine’s destabilizing effects on reaction intermediates?

  • Low-temperature quenching : Prevents decomposition of trifluoromethylated intermediates.
  • Bulky leaving groups : Reduce β-fluoride elimination (e.g., using tosylates instead of chlorides).
  • In situ stabilization : Lewis acids (e.g., BF3_3) stabilize electron-deficient intermediates during esterification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.